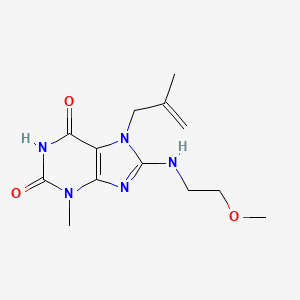
1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes a nucleophilic aromatic substitution with phenylboronic acid in the presence of a palladium catalyst to form 6-phenylpyrimidine.
-
Thiazole Synthesis:
- The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea, followed by cyclization.
-
Azetidine Ring Formation:
- The azetidine ring can be formed by cyclization of an appropriate amino alcohol with a halogenated carboxylic acid derivative.
-
Coupling Reactions:
- The final coupling of the pyrimidine, thiazole, and azetidine moieties is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the thiazole or azetidine rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the amide bond or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include oxidized or reduced derivatives, substituted aromatic compounds, and modified azetidine rings.
Applications De Recherche Scientifique
1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(6-Phenylpyrimidin-4-yl)-N-(benzyl)azetidine-3-carboxamide: Similar structure but lacks the thiazole ring.
1-(6-Phenylpyrimidin-4-yl)-N-((2-thienyl)methyl)azetidine-3-carboxamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness: 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is unique due to the presence of both the thiazole and azetidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c30-23(25-12-20-15-31-24(28-20)18-9-5-2-6-10-18)19-13-29(14-19)22-11-21(26-16-27-22)17-7-3-1-4-8-17/h1-11,15-16,19H,12-14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDTNZOBYOMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)


![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)
